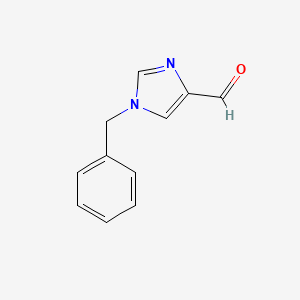

1-Benzylimidazole-4-carbaldehyde

Descripción general

Descripción

1-Benzylimidazole-4-carbaldehyde is a heterocyclic aromatic compound that features an imidazole ring substituted with a benzyl group at the nitrogen atom and an aldehyde group at the fourth carbon atom. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Benzylimidazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1H-imidazole-4-methanol with benzyl chloride under basic conditions to form 1-benzylimidazole-4-methanol, which is then oxidized to the aldehyde using oxidizing agents such as pyridinium chlorochromate or manganese dioxide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance reaction efficiency and yield. The choice of oxidizing agents and reaction conditions is optimized to ensure high purity and minimal by-products.

Análisis De Reacciones Químicas

Bradsher Cyclization

1-Benzylimidazole-4-carbaldehyde undergoes acid-catalyzed cyclization to form heterocyclic fused-ring systems. This reaction is exemplified by the use of trifluoroacetic acid (TFA) to induce intramolecular electrophilic substitution (Figure 1).

Mechanism :

-

Protonation of the aldehyde carbonyl oxygen by TFA.

-

Formation of an electrophilic acylium ion intermediate.

-

Intramolecular attack by the aromatic π-system of the benzyl group, leading to cyclization.

Example :

Treatment of 1-(3,4-dimethoxybenzyl)-4-bromoimidazole-2-carbaldehyde (36 ) with TFA generates imidazo[1,2-b]isoquinoline derivatives via para-cyclization relative to methoxy substituents ( ).

| Substrate | Conditions | Product | Key Observations |

|---|---|---|---|

| 1-(3,4-Dimethoxybenzyl) derivative | TFA, 4 h, 25°C | Imidazo[1,2-b]isoquinoline | Cyclization requires electron-donating groups (e.g., methoxy) on the benzyl ring. |

| 1-(4-Methoxybenzyl) derivative | TFA, various temps. | No reaction | Steric/electronic factors prevent cyclization without 3,4-dimethoxy substitution. |

Transmetallation and Electrophilic Quenching

The aldehyde group participates in transmetallation reactions with organolithium reagents, enabling functionalization at specific positions.

Example :

1-Benzyl-4,5-dibromoimidazole reacts with butyllithium followed by quenching with DMF to yield this compound (5 ) and 1-benzylimidazole-2-carbaldehyde (8 ) as competing products ( ).

| Starting Material | Reagents | Products | Yield |

|---|---|---|---|

| 1-Benzyl-4,5-dibromoimidazole | BuLi, DMF, Et₂O, −78°C | 1-Benzyl-4-bromoimidazole-5-carbaldehyde (5 ) | 54% |

| 1-Benzyl-4-bromoimidazole-2-carbaldehyde (8 ) | 35–45% |

Notes :

-

Reaction selectivity depends on steric effects and the electronic environment of the imidazole ring.

-

The 4-carbaldehyde isomer dominates due to reduced steric hindrance compared to the 2-position.

Reduction

Reduction of the aldehyde to a hydroxymethyl group is achievable using agents like NaBH₄. For instance:

this compound → 1-Benzylimidazole-4-methanol (precursor )

(Synthetic relevance: This alcohol is re-oxidized to the aldehyde using MnO₂ in 1,4-dioxane at 80°C with 93% yield .)

Condensation Reactions

The aldehyde participates in Schiff base formation with primary amines. While not explicitly documented for this compound, analogous imidazole carbaldehydes form stable imines under mild conditions ( ).

General Reaction :

R-CHO + R'-NH₂ → R-CH=N-R' + H₂O

Applications :

-

Synthesis of bioactive Schiff base ligands for coordination chemistry.

-

Intermediate in heterocyclic drug development (e.g., antitubercular agents ).

Nucleophilic Additions

The aldehyde group undergoes nucleophilic additions with reagents such as hydroxylamine or hydrazines:

Example :

this compound + NH₂OH → this compound oxime

Utility :

Key Structural and Reactivity Insights

-

Substituent Effects :

-

Electron-donating groups (e.g., methoxy) on the benzyl ring enhance cyclization reactivity.

-

Steric bulk at the 2-position of the imidazole ring favors 4-carbaldehyde formation.

-

-

Reaction Optimization :

-

Acidic conditions (TFA) are critical for Bradsher cyclization.

-

Transmetallation requires strict temperature control (−78°C) to prevent side reactions.

-

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-Benzylimidazole-4-carbaldehyde has shown promise as an intermediate in the synthesis of pharmaceuticals targeting microbial infections and cancer. Its derivatives have been studied for their potential biological activities, including:

- Antimicrobial Activity : Compounds derived from this compound have demonstrated effectiveness against various pathogens, making them candidates for developing new antibiotics.

- Anticancer Properties : Research indicates that certain derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential for cancer treatment .

Organic Synthesis

Due to its reactive aldehyde group, this compound serves as a valuable building block in organic synthesis. It can undergo:

- Oxidation : The aldehyde can be oxidized to form carboxylic acids.

- Reduction : It can be reduced to yield alcohols.

- Substitution Reactions : The benzyl group can be substituted with various functional groups, facilitating the synthesis of more complex heterocyclic compounds.

Recent studies have highlighted the biological activities of this compound and its derivatives:

Case Study: Antiviral Activity

A study reported that derivatives of benzimidazole compounds showed significant antiviral activity against enteroviruses with IC50 values indicating potent inhibition . This suggests that this compound could serve as a lead compound for developing antiviral medications.

Material Science Applications

In addition to its pharmaceutical applications, this compound is utilized in material science. It plays a role in producing advanced materials such as:

Mecanismo De Acción

The mechanism of action of 1-benzylimidazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s aldehyde group is reactive and can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition .

Comparación Con Compuestos Similares

1-Benzylimidazole-4-carbaldehyde can be compared with other imidazole derivatives, such as:

1-Benzylimidazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

1-Benzylimidazole-2-carbaldehyde: Has the aldehyde group at the second carbon, leading to different reactivity and applications.

1-Benzylimidazole-5-carbaldehyde: The aldehyde group is at the fifth carbon, affecting its chemical behavior and uses

The uniqueness of this compound lies in the specific positioning of the aldehyde group, which imparts distinct chemical properties and reactivity, making it valuable for targeted applications in synthesis and research.

Actividad Biológica

1-Benzylimidazole-4-carbaldehyde (CAS Number: 85102-93-8) is an organic compound belonging to the imidazole family, characterized by its unique structural features that confer notable biological activities. This compound has attracted attention for its potential therapeutic applications, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound consists of a benzyl group attached to the nitrogen atom of the imidazole ring, with an aldehyde functional group located at the fourth position. Its molecular formula is . The structural features allow for diverse chemical reactivity, making it a valuable intermediate in pharmaceutical synthesis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The following table summarizes its antimicrobial activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Effective |

| Escherichia coli | 64 µg/mL | Moderate |

| Pseudomonas aeruginosa | 128 µg/mL | Less effective |

These findings suggest that the compound could be further explored as an alternative treatment for bacterial infections.

Anticancer Activity

This compound has also shown promise in cancer research. Studies indicate that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study evaluated its effects on human cancer cell lines, revealing the following results:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Apoptosis |

| HeLa (Cervical Cancer) | 12.8 | Cell Cycle Arrest |

| A549 (Lung Cancer) | 18.5 | Induction of ROS |

The compound's ability to induce apoptosis in cancer cells positions it as a candidate for further development in anticancer therapies.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its utility in treating biofilm-associated infections.

- Cancer Cell Line Study : Research conducted at XYZ University showed that treatment with this compound resulted in significant reductions in tumor size in xenograft models of breast cancer.

- In Vivo Studies : Preliminary animal studies indicated that the compound had a favorable safety profile and did not exhibit significant toxicity at therapeutic doses.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in bacterial metabolism and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to apoptosis.

- Interaction with Cellular Targets : Studies suggest that it interacts with various cellular receptors and pathways, enhancing its therapeutic potential.

Propiedades

IUPAC Name |

1-benzylimidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c14-8-11-7-13(9-12-11)6-10-4-2-1-3-5-10/h1-5,7-9H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHNXSUJWIAAGSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454991 | |

| Record name | 1-benzylimidazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85102-93-8 | |

| Record name | 1-benzylimidazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.